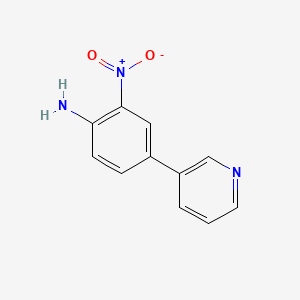
4-(Pyridin-3-yl)-2-nitroaniline
概要
説明
Synthesis Analysis
While specific synthesis methods for “4-(Pyridin-3-yl)-2-nitroaniline” are not available, pyridine derivatives can be synthesized through various methods. For instance, a study reported the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .科学的研究の応用
Electron Transport in Molecular Junctions
4-(Pyridin-3-yl)-2-nitroaniline and its derivatives play a significant role in the field of molecular electronics. A study by Huang et al. (2018) explored the impact of nitro side-groups on the conductance of pyridine-based molecules in single molecular junctions. This research is crucial for understanding electron transport mechanisms in molecular electronics, where 4-(Pyridin-3-yl)-2-nitroaniline can influence the electron flow through its molecular structure (Huang et al., 2018).
Magnetic Properties in Heterometallic Chains
The compound's derivatives are also used in the synthesis of heterometallic chains. For instance, Wang et al. (2017) utilized a derivative in the formation of LnIII-CoII heterometallic chains, which are significant in studying magnetic properties and interactions in 2p–3d–4f compounds (Wang et al., 2017).
Study of Biradicals
Research by Rajadurai et al. (2003) focused on pyridine-based nitronyl nitroxide biradicals, where derivatives of 4-(Pyridin-3-yl)-2-nitroaniline played a crucial role. This study provides insights into the molecular ground state and electron spin resonance of these biradicals, which are essential in fields like organic magnetism and radical chemistry (Rajadurai et al., 2003).
Antiviral Research
In the domain of medicinal chemistry, derivatives of 4-(Pyridin-3-yl)-2-nitroaniline are used in synthesizing compounds with potential antiviral properties. Shabunina et al. (2021) synthesized novel triazines with 4-nitrophenyl analogs of this compound and evaluated their activity against the vaccinia virus, showing promising characteristics (Shabunina et al., 2021).
Mechanism in Condensation Reactions
Dabrowska et al. (2009) explored the use of p-nitroaniline, a derivative, to understand the mechanism in three-component condensation reactions. This research contributes significantly to the synthesis of compounds with potential applications in various medicinal fields (Dabrowska et al., 2009).
Luminescent Sensors
Zhang et al. (2018) reported on Ln-MOFs constructed from mixed dicarboxylate ligands involving 4-(Pyridin-3-yl)-2-nitroaniline derivatives. These materials serve as selective multi-responsive luminescent sensors, indicating the compound's utility in developing advanced sensing materials (Zhang et al., 2018).
Energetic Materials
Ma et al. (2018) synthesized a pyridine-based energetic material using a derivative of 4-(Pyridin-3-yl)-2-nitroaniline. Their work contributes to the development of materials with high density and good detonation properties, relevant in the field of energetic materials (Ma et al., 2018).
将来の方向性
特性
IUPAC Name |
2-nitro-4-pyridin-3-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c12-10-4-3-8(6-11(10)14(15)16)9-2-1-5-13-7-9/h1-7H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWQSHAKHTVWEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=C(C=C2)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20440363 | |
| Record name | 4-(Pyridin-3-yl)-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20440363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-3-yl)-2-nitroaniline | |
CAS RN |
167959-19-5 | |
| Record name | 4-(Pyridin-3-yl)-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20440363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(R)-tert-Butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B3048326.png)
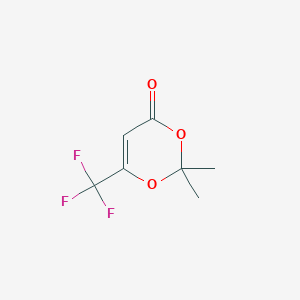
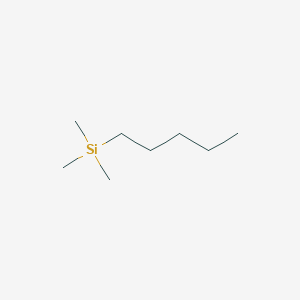
![4-[(4-Pentylphenyl)ethynyl]phenyl prop-2-enoate](/img/structure/B3048329.png)
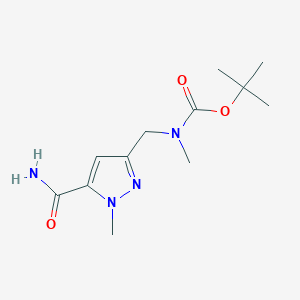
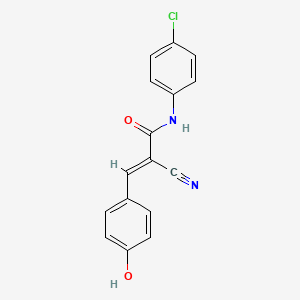
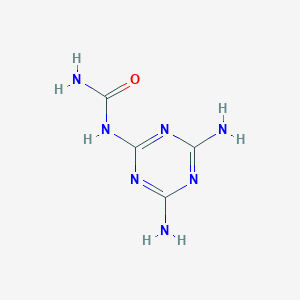

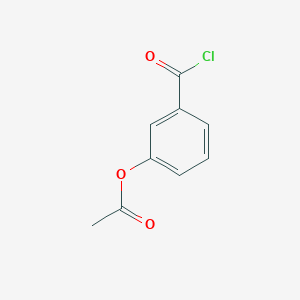

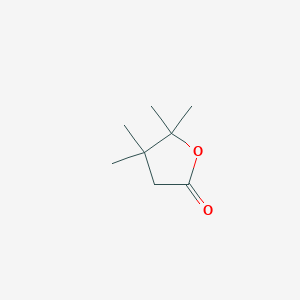
![Methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B3048343.png)